![molecular formula C16H17N3O B2450937 2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one CAS No. 1448046-76-1](/img/structure/B2450937.png)

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

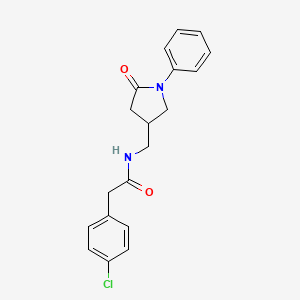

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolo[3,4-d]pyrimidine group is a bicyclic structure with nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl group, the pyrrolo[3,4-d]pyrimidine group, and the butan-1-one group. Each of these groups can undergo different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phenyl and pyrrolo[3,4-d]pyrimidine groups could potentially influence its solubility, stability, and reactivity .科学的研究の応用

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of methods for the preparation of pyrrolo[3,4-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry. For instance, studies on the synthesis of pyrazolo[1,5-a]pyrimidines reveal that 1-phenyl-1,3-butanedione can react with 3(5)-amino-1H-pyrazoles to yield mixtures of pyrazolo[1,5-a]pyrimidines, highlighting a route for the selective preparation of phenylpyrazolo[1,5-a]pyrimidines (Maquestiau, Taghret, & Eynde, 2010). This illustrates the chemical reactivity and potential utility of pyrrolo[3,4-d]pyrimidine structures in synthesizing complex heterocyclic compounds.

Biological Evaluation and Antimicrobial Activity

In the realm of medicinal chemistry, pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and antiviral properties. A notable study synthesized new pyrrolo[2,3-d]pyrimidine derivatives and demonstrated their promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including activity against Newcastle disease (Hilmy et al., 2021). This research underscores the potential of pyrrolo[3,4-d]pyrimidine derivatives in the development of novel antimicrobial and antiviral agents.

Antiviral Properties and Structural Modifications

Further investigations into the antiviral activity of C-5 substituted tubercidin analogues, including pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, reveal significant activity against various RNA and DNA viruses. This study highlights the importance of structural modification at C-5 and the potential of these analogues as biologically active agents, demonstrating the compound's relevance in antiviral research (Bergstrom et al., 1984).

作用機序

Target of Action

The compound “2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one” exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets (Akt kinase, Rsk kinase, and S6K kinase) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the downstream signaling pathways regulated by these kinases, leading to altered cellular functions.

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway, a critical signaling pathway in cells. This pathway is involved in regulating cell cycle progression, protein synthesis, and survival . By inhibiting Akt kinase, Rsk kinase, and S6K kinase, the compound disrupts this pathway, leading to potential anti-proliferative effects.

Result of Action

The inhibition of Akt kinase, Rsk kinase, and S6K kinase by the compound can lead to the suppression of cell proliferation and survival . This makes the compound potentially useful as a therapeutic agent for diseases associated with the overactivation of these kinases, particularly cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution within the body. The compound is described as a white crystalline powder that is poorly soluble in EtOH and insoluble in Et2O and H2O . This suggests that the compound’s solubility might be a factor to consider in its formulation for therapeutic use.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-14(12-6-4-3-5-7-12)16(20)19-9-13-8-17-11-18-15(13)10-19/h3-8,11,14H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGKQZDOBNMINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)

![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)

![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)